molecular formula C20H20N4O3 B7709627 4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine

4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine

Cat. No.: B7709627
M. Wt: 364.4 g/mol
InChI Key: QMUDZUVRYKWQFF-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group and a phenyl group containing an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine typically involves multi-step organic reactions. One common approach includes the nitration of a suitable precursor followed by cyclization to form the oxadiazole ring. The piperidine ring is then introduced through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are frequently used.

Major Products Formed

The major products depend on the specific reactions undertaken. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxadiazole moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-triazol-5-yl)phenyl]piperidine
  • 4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]piperidine

Uniqueness

4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-9-11-23(12-10-14)17-8-7-16(13-18(17)24(25)26)20-21-19(22-27-20)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUDZUVRYKWQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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